molecular formula C14H23ClN2O2 B1590092 Benzyl (6-aminohexyl)carbamate hydrochloride CAS No. 78618-06-1

Benzyl (6-aminohexyl)carbamate hydrochloride

Cat. No.: B1590092
CAS No.: 78618-06-1
M. Wt: 286.8 g/mol
InChI Key: GMSZGOGHNFZOMF-UHFFFAOYSA-N
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Description

Benzyl (6-aminohexyl)carbamate hydrochloride (CAS: 78618-06-1) is a carbamate-protected amine derivative with the molecular formula C₁₄H₂₃ClN₂O₂ and a molecular weight of 286.80 g/mol . It is commonly used as a chemical building block in polyamine synthesis and pharmaceutical research due to its bifunctional aminohexyl chain and benzyl carbamate protecting group, which can be selectively deprotected under acidic or catalytic hydrogenation conditions . The compound is stored under inert atmospheres at room temperature and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

IUPAC Name

benzyl N-(6-aminohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13;/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZGOGHNFZOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10526423
Record name Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78618-06-1
Record name Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,6-diaminohexane Hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-aminohexyl)carbamate hydrochloride typically involves the reaction of 1,6-hexanediamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: Benzyl (6-aminohexyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl (6-aminohexyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking agent, forming covalent bonds with proteins and other biomolecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Benzyl (2-aminoethyl)methylcarbamate Hydrochloride

  • CAS : 162576-01-4
  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Key Differences: Shorter carbon chain (ethyl vs. hexyl) and a methyl group attached to the carbamate nitrogen. Reduced molecular weight (242.7 g/mol) compared to the hexyl analog. Potential differences in solubility and reactivity due to steric effects from the methyl group .

tert-Butyl (6-aminohexyl)carbamate Hydrochloride

  • CAS : 65915-94-8
  • Molecular Formula : C₁₁H₂₃ClN₂O₂
  • Key Differences :
    • Uses a tert-butyl carbamate protecting group instead of benzyl.
    • The tert-butyl group offers greater stability under acidic conditions but requires stronger deprotection methods (e.g., trifluoroacetic acid).
    • Lower molecular weight (258.8 g/mol) due to the absence of the benzyl aromatic ring .

Benzyl (S)-(1,6-diamino-1-oxohexan-2-yl)carbamate Hydrochloride

  • CAS : 112785-42-9
  • Molecular Formula : C₁₄H₂₂ClN₃O₃
  • Key Differences: Contains an additional oxo group and a stereocenter (S-configuration) on the hexyl chain.

Benzyl bis(2-chloroethyl)carbamate (2b-SM1)

  • Molecular Formula: C₁₂H₁₄Cl₂NO₂
  • Key Differences: Features two chloroethyl groups instead of an aminohexyl chain. Designed for Fe-catalyzed hydroxylamine reactions, highlighting its utility in synthetic chemistry rather than polyamine synthesis .

Physicochemical and Functional Comparisons

Parameter Benzyl (6-aminohexyl)carbamate HCl Benzyl (2-aminoethyl)methylcarbamate HCl tert-Butyl (6-aminohexyl)carbamate HCl
Molecular Weight (g/mol) 286.80 242.7 258.8
Protecting Group Benzyl Benzyl + Methyl tert-Butyl
Deprotection Method H₂/Pd-C or HCl H₂/Pd-C TFA or HCl
Hazard Profile H315, H319, H335 Not specified Not specified
Applications Polyamine synthesis, bioscience Drug development intermediates Stable intermediates for peptide synthesis

Biological Activity

Benzyl (6-aminohexyl)carbamate hydrochloride, with the CAS number 78618-06-1, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a carbamate functional group, which is known to influence its pharmacological properties. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₃ClN₂O₂
  • Molecular Weight : 286.80 g/mol
  • CAS Number : 78618-06-1
  • Purity : Specifications vary based on supplier but typically exceed 97%.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of enzyme inhibition and therapeutic potential against various diseases. Notably, it has been studied for its inhibitory effects on lysosomal acid lipase (LAL), an enzyme implicated in lipid metabolism disorders.

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound does not significantly inhibit LAL at concentrations up to 10 μM . However, its structural analogs, particularly those with variations in substituents at the C(3) and C(4) positions, have shown varying degrees of inhibition. The following table summarizes the findings related to different carbamates tested against LAL:

Compound NameIC50 (μM)Remarks
This compound>10No significant inhibition observed
Thiadiazole carbamate derivativesVariesPotent inhibitors of LAL
Piperidine-substituted carbamates<10Enhanced potency observed

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its analogs can be attributed to their structural features. The presence of the carbamate group is crucial for interaction with the active site of enzymes like LAL. Research indicates that modifications in the alkyl chain length or substitution patterns can significantly alter biological activity:

  • Piperidine Substituents : Compounds with piperidine at the C(3) position exhibited improved inhibition compared to those with benzyl or other groups .
  • Chain Length Variations : The length of the aminoalkyl chain also impacts potency; longer chains generally enhance binding affinity.

Case Studies and Research Findings

  • Lysosomal Acid Lipase Inhibition :
    • A study investigated various thiadiazole and carbamate compounds for their ability to inhibit LAL. This compound was included in the screening but did not show significant inhibition compared to more potent analogs .
  • Potential Therapeutic Applications :
    • Preliminary studies suggest that compounds similar to this compound may have applications in treating lysosomal storage disorders due to their role in modulating lipid metabolism .
  • Toxicology and Safety Profile :
    • Toxicological assessments indicate that while this compound is generally stable under standard laboratory conditions, safety data regarding long-term exposure and specific interactions remain limited .

Q & A

Advanced Research Question

  • Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to predict membrane permeability.
  • Encapsulation Efficiency : Formulate nanoparticles (e.g., PLGA) and quantify drug loading via UV-Vis or LC-MS.
  • In Vivo Pharmacokinetics : Administer radiolabeled compound (e.g., 14^{14}C) to rodents, with plasma/tissue samples analyzed for bioavailability and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl (6-aminohexyl)carbamate hydrochloride
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